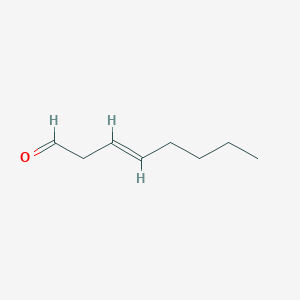

3-Octenal

Description

Properties

CAS No. |

76595-71-6 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(E)-oct-3-enal |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h5-6,8H,2-4,7H2,1H3/b6-5+ |

InChI Key |

WDWAUVJQFVTKEW-AATRIKPKSA-N |

Isomeric SMILES |

CCCC/C=C/CC=O |

Canonical SMILES |

CCCCC=CCC=O |

Origin of Product |

United States |

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Octenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octenal is an unsaturated aldehyde with the molecular formula C8H14O. It exists as two geometric isomers, (E)-3-Octenal and (Z)-3-Octenal, which differ in the orientation of the substituents around the carbon-carbon double bond. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3-Octenal, catering to the needs of researchers, scientists, and professionals in drug development.

Chemical Structure and Isomerism

The structure of 3-Octenal is characterized by an eight-carbon chain with a carbonyl group at position 1 and a double bond between carbons 3 and 4. The presence of this double bond gives rise to geometric isomerism.

-

(E)-3-Octenal (trans-3-Octenal): In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides.

-

(Z)-3-Octenal (cis-3-Octenal): In this isomer, the higher priority groups on each carbon of the double bond are on the same side.

The specific isomer has a significant impact on the molecule's physical and chemical properties, as well as its biological activity and sensory characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of (E)- and (Z)-3-Octenal is presented in the table below. It is important to note that while some experimental data is available, many of the reported values are calculated estimates.

| Property | (E)-3-Octenal | (Z)-3-Octenal | References |

| Molecular Formula | C8H14O | C8H14O | [1][2] |

| Molecular Weight | 126.20 g/mol | 126.20 g/mol | [3][4] |

| IUPAC Name | (3E)-oct-3-enal | (3Z)-oct-3-enal | [5][6] |

| CAS Number | 76595-71-6 | 78693-34-2 | [3][4] |

| Calculated Boiling Point | 162.11 °C (at 760 mmHg) | 171 °C (at 760 mmHg) | [7] |

| Calculated Water Solubility | 0.42 g/L | 0.42 g/L | [8] |

| Calculated logP | 2.72 | 2.72 | [8] |

Experimental Protocols

Synthesis of 3-Octenal

1. Wittig Reaction:

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[9][10][11][12][13] To synthesize 3-Octenal, one could react a suitable three-carbon aldehyde with a five-carbon phosphorus ylide. The stereochemistry of the resulting double bond (E or Z) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions.

A general workflow for a Wittig reaction is depicted below:

References

- 1. 3-Octen-1-ol, (3Z)- | C8H16O | CID 5364519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Octen-1-ol | C8H16O | CID 28937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Octenal | C8H14O | CID 5283325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Octenal, (3Z)- | C8H14O | CID 13774146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-Oct-3-enal [webbook.nist.gov]

- 6. (Z)-3-octenal [webbook.nist.gov]

- 7. 3-Octenal (CAS ---) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Showing Compound 3-Octenal (FDB005182) - FooDB [foodb.ca]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. dalalinstitute.com [dalalinstitute.com]

(E)-oct-3-enal IUPAC name and synonyms

An In-depth Technical Guide to (E)-oct-3-enal

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and potential biological significance of (E)-oct-3-enal, targeted towards researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name (E)-oct-3-enal is a monounsaturated fatty aldehyde.[1] It is characterized by an eight-carbon chain with a double bond in the trans or (E) configuration between carbons 3 and 4, and an aldehyde functional group at position 1.

A variety of synonyms and identifiers are used for this compound in chemical literature and databases:

-

Systematic Name: (E)-oct-3-enal[1]

-

Common Synonyms: trans-3-Octenal, 3-Octenal, (E)-, (3E)-3-octenal[1]

-

CAS Registry Number: 76595-71-6[1]

-

PubChem CID: 5283325[1]

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of (E)-oct-3-enal is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 126.20 g/mol | PubChem[1], Cheméo[4] |

| Exact Mass | 126.104465066 Da | PubChem[1] |

| Boiling Point (est.) | 435.26 K | Cheméo (Joback Calculated)[4] |

| Melting Point (est.) | 216.84 K | Cheméo (Joback Calculated)[4] |

| Density | 0.835-0.845 g/cm³ (for (E)-2-Octenal) | The Good Scents Company (for related compound)[5] |

| logP (o/w) | 2.2 | PubChem (XLogP3)[1] |

| Water Solubility (est.) | -2.30 (log10 WS in mol/l) | Cheméo (Crippen Calculated)[4] |

| Vapor Pressure (est.) | 0.59 mmHg (for (E)-2-Octenal) | PubChem (for related compound)[6] |

| Kovats Retention Index | 1033 (Standard non-polar) | NIST[2], PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

Experimental Protocols

Synthesis of (E)-oct-3-enal

A common and effective method for the synthesis of α,β-unsaturated aldehydes like (E)-oct-3-enal is the oxidation of the corresponding alcohol, in this case, (E)-oct-3-en-1-ol. This alcohol is commercially available. A plausible experimental protocol is detailed below.

Reaction: Oxidation of (E)-oct-3-en-1-ol to (E)-oct-3-enal.

Reagents and Materials:

-

(E)-oct-3-en-1-ol

-

Pyridinium (B92312) chlorochromate (PCC) or other mild oxidizing agent (e.g., Dess-Martin periodinane)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-oct-3-en-1-ol in anhydrous dichloromethane.

-

To this solution, add pyridinium chlorochromate (PCC) in one portion. The amount of PCC should be in slight excess (e.g., 1.5 equivalents) relative to the alcohol.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts and excess PCC.

-

Wash the silica gel pad with additional diethyl ether to ensure complete recovery of the product.

-

Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane), to yield pure (E)-oct-3-enal.

-

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Workflow for the synthesis of (E)-oct-3-enal.

Determination of Kovats Retention Index

The Kovats Retention Index is a standardized method in gas chromatography to report retention times, making them independent of the specific chromatographic system.

Instrumentation and Conditions:

-

Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).

-

Column: HP-1 capillary column (or equivalent non-polar column), 50 m length x 0.2 mm internal diameter x 0.33 µm film thickness.[2]

-

Carrier Gas: Helium.[2]

-

Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped at 2°C/min to 200°C, followed by a ramp at 15°C/min to 250°C, and held for 30 minutes.[2]

-

Standards: A homologous series of n-alkanes (e.g., C8 to C20).

Procedure:

-

Sample Preparation: Prepare a dilute solution of (E)-oct-3-enal in a suitable solvent (e.g., hexane). Prepare a separate mixture of the n-alkane standards.

-

Analysis of Standards: Inject the n-alkane mixture into the GC under the specified conditions and record the retention times for each n-alkane.

-

Analysis of Sample: Inject the (E)-oct-3-enal sample under the identical GC conditions and record its retention time.

-

Calculation of Kovats Index (I): The Kovats Index is calculated using the following formula for a temperature-programmed run: I = 100 * [n + (tR,i - tR,n) / (tR,N - tR,n)] Where:

-

tR,i is the retention time of (E)-oct-3-enal.

-

tR,n is the retention time of the n-alkane eluting just before the compound of interest.

-

tR,N is the retention time of the n-alkane eluting just after the compound of interest.

-

n is the carbon number of the earlier eluting n-alkane.

-

N is the carbon number of the later eluting n-alkane.

-

Caption: Workflow for Kovats Retention Index determination.

Biological Significance and Signaling Pathways

While specific biological activities and signaling pathways for (E)-oct-3-enal are not extensively documented, the broader class of unsaturated aldehydes is known to be biologically active.

General Role of Aldehydes in Biological Systems

Aldehydes are involved in a variety of cellular processes. At low concentrations, they can act as signaling molecules, while at higher concentrations, they can induce cellular stress. Some aldehydes are known to activate signaling pathways such as the nuclear factor-kappa B (NF-κB) and Yes-associated protein (YAP) pathways, often in response to oxidative stress.

The metabolism of aldehydes is a critical detoxification process. Aldehyde dehydrogenases (ALDHs) are a family of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, which are generally less reactive.

Potential Roles of (E)-oct-3-enal

Given its structure, (E)-oct-3-enal is likely to possess sensory properties, contributing to the aroma and flavor of various natural products. Related aldehydes are known for their "green" or "fatty" odors. For instance, (E)-2-octenal has a distinct green-leafy odor.[6]

Furthermore, the structural similarity to other biologically active C8 compounds, such as oct-1-en-3-ol (found in algae and possessing antimicrobial and signaling properties), suggests that (E)-oct-3-enal may also exhibit similar activities.[7] Further research is needed to elucidate the specific biological roles of (E)-oct-3-enal.

References

- 1. 3-Octenal | C8H14O | CID 5283325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-Oct-3-enal [webbook.nist.gov]

- 3. (E)-Oct-3-enal [webbook.nist.gov]

- 4. (E)-Oct-3-enal - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. (E)-2-octenal, 2548-87-0 [thegoodscentscompany.com]

- 6. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Characterization of (Z)-3-Octenal: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Octenal is an unsaturated aldehyde with the chemical formula C₈H₁₄O and a molecular weight of 126.19 g/mol .[1][2][3] As a member of the green leaf volatiles (GLVs), a class of compounds released by plants upon tissue damage, (Z)-3-octenal and its isomers are of significant interest in the fields of flavor chemistry, agriculture, and pharmacology. GLVs are known to play crucial roles in plant defense signaling, attracting predators of herbivores, and as direct antimicrobial and antifungal agents. This technical guide provides a comprehensive overview of the characterization of the (Z)-3-octenal stereoisomer, including its synthesis, spectroscopic analysis, and potential biological significance. While experimental data for some analytical techniques are available, a complete set of publicly available, experimentally verified spectroscopic data for (Z)-3-octenal is limited. Therefore, some of the data presented herein is predictive, based on the analysis of analogous compounds and established principles of spectroscopy.

Physicochemical and Chromatographic Data

The fundamental properties and chromatographic behavior of (Z)-3-octenal are summarized below. Gas chromatography is a key technique for the separation and analysis of volatile compounds like (Z)-3-octenal. The Kovats retention index (I) is a dimensionless unit that helps to standardize retention times across different GC systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [1][2][3] |

| Molecular Weight | 126.1962 g/mol | [1] |

| IUPAC Name | (3Z)-oct-3-enal | [3] |

| Synonyms | cis-3-Octenal | [3] |

| Gas Chromatography Data | ||

| Stationary Phase | Kovats Retention Index (I) | Reference |

| DB-Wax (polar) | 1397 | [1] |

| HP-5 (non-polar) | 991 | [4] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of (Z)-3-octenal would show characteristic signals for the aldehydic proton, vinylic protons, and aliphatic protons. The coupling constants (J) are crucial for determining the Z-configuration of the double bond.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~9.7 | t | ~1.5 | H-1 (Aldehydic) |

| ~5.5-5.6 | m | - | H-3, H-4 (Vinylic) |

| ~2.4 | q | ~7.0 | H-2 |

| ~2.1 | q | ~7.0 | H-5 |

| ~1.3-1.4 | m | - | H-6, H-7 |

| ~0.9 | t | ~7.5 | H-8 |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~200 | C-1 (Carbonyl) |

| ~130 | C-3 or C-4 (Vinylic) |

| ~125 | C-4 or C-3 (Vinylic) |

| ~45 | C-2 |

| ~28 | C-5 |

| ~31 | C-6 |

| ~22 | C-7 |

| ~14 | C-8 |

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry of (Z)-3-octenal is expected to produce a molecular ion peak and several characteristic fragment ions resulting from cleavages adjacent to the carbonyl group and the double bond.

| m/z | Proposed Fragment Ion |

| 126 | [M]⁺ (Molecular Ion) |

| 97 | [M - CHO]⁺ |

| 83 | [M - C₃H₇]⁺ |

| 69 | [M - C₄H₉]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

FT-IR Spectroscopy (Predicted)

The FT-IR spectrum of (Z)-3-octenal would exhibit characteristic absorption bands for the aldehyde C-H, C=O, and C=C functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960, 2870, 2720 | Strong, Medium, Medium | C-H stretch (alkane and aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1650 | Medium | C=C stretch (Z-alkene) |

| ~1460 | Medium | C-H bend (alkane) |

| ~720 | Medium | =C-H bend (Z-alkene) |

Experimental Protocols

Stereoselective Synthesis of (Z)-3-Octenal via Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes. To obtain the (Z)-isomer of 3-octenal, a non-stabilized ylide is typically reacted with an appropriate aldehyde.

Protocol:

-

Ylide Preparation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend propyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq.) dropwise while stirring.

-

Allow the reaction mixture to slowly warm to 0 °C and stir for 1-2 hours, during which the color should change to deep red or orange, indicating the formation of the ylide.

-

-

Olefination:

-

Cool the ylide solution back down to -78 °C.

-

Slowly add a solution of 3-oxopropanal (1.0 eq.) in anhydrous THF to the ylide solution.

-

Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure (Z)-3-octenal.

-

Caption: Workflow for the synthesis of (Z)-3-octenal.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of (Z)-3-octenal in complex mixtures.

Protocol:

-

Sample Preparation:

-

For liquid samples, dilute an appropriate volume in a volatile solvent such as dichloromethane (B109758) or hexane.

-

For solid samples, perform headspace analysis or solvent extraction followed by dilution.

-

An internal standard (e.g., a deuterated analog or a C₉ aldehyde) can be added for accurate quantification.

-

-

GC-MS Conditions:

-

GC Column: A polar capillary column (e.g., DB-Wax) is recommended for good separation of aldehyde isomers. A typical dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 min.

-

Ramp: 5 °C/min to 150 °C.

-

Ramp: 20 °C/min to 240 °C, hold for 5 min.

-

-

Injector: Splitless mode at 250 °C.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

Identify (Z)-3-octenal based on its retention time and comparison of its mass spectrum with a reference library (if available) or by interpretation of its fragmentation pattern.

-

References

The Occurrence of 3-Octenal in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the C8 aldehyde, 3-octenal, in plants. This volatile compound, a monounsaturated fatty aldehyde, contributes to the characteristic aroma of certain plants and is a subject of interest for its potential biological activities. This document summarizes the current knowledge on its distribution, biosynthesis, and quantitative analysis, offering a valuable resource for researchers in phytochemistry, natural product chemistry, and drug discovery.

Natural Sources of 3-Octenal

To date, the most well-documented natural source of 3-octenal in the plant kingdom is Coriander (Coriandrum sativum L.), a member of the Apiaceae family.[1][2][3] Both the fresh leaves (cilantro) and the seeds of coriander are known to contain a complex mixture of volatile compounds, with aldehydes being significant contributors to their characteristic aroma.[4][5][6][7] While a comprehensive screening for 3-octenal across a wide range of plant species is not extensively documented in scientific literature, related aldehydes are prevalent in the essential oils of the Apiaceae and Lamiaceae families, suggesting potential for the presence of 3-octenal in other aromatic plants.

Quantitative Data on 3-Octenal in Plants

Quantitative data for 3-octenal in plant materials is limited. The concentration of volatile compounds can vary significantly depending on factors such as the plant's developmental stage, geographical origin, and the extraction method used.[4] The following table summarizes the available, albeit limited, quantitative information for 3-octenal in Coriandrum sativum.

| Plant Species | Plant Part | Compound | Concentration/Relative Abundance | Extraction Method | Reference |

| Coriandrum sativum L. | Herb (aerial parts) | (E)-2-Octenal | Present (unquantified) | Hydrodistillation | [4] |

Note: The available literature often reports the presence of various aldehydes in coriander's essential oil without specifying the concentration of 3-octenal isomers individually.

Biosynthesis of 3-Octenal in Plants

The biosynthesis of 3-octenal in plants is believed to follow the lipoxygenase (LOX) pathway, which is responsible for the formation of various fatty acid-derived volatile compounds, often referred to as green leaf volatiles (GLVs).[8][9][10][11][12][13][14] This pathway is typically initiated in response to tissue damage.

The proposed biosynthetic pathway for 3-octenal involves the following key steps:

-

Release of Polyunsaturated Fatty Acids: Upon tissue damage, polyunsaturated fatty acids (PUFAs) are released from cell membranes. The specific precursor for a C8 aldehyde like 3-octenal is likely a C18 fatty acid with a double bond at a specific position that can be targeted by lipoxygenase.

-

Dioxygenation by Lipoxygenase (LOX): A lipoxygenase enzyme catalyzes the addition of molecular oxygen to the fatty acid, forming a hydroperoxide derivative.

-

Cleavage by Hydroperoxide Lyase (HPL): The hydroperoxide is then cleaved by a hydroperoxide lyase (HPL), a cytochrome P450 enzyme, to yield a short-chain aldehyde (in this case, 3-octenal) and a corresponding oxoacid.[1][8][9][10][11][12]

Experimental Protocols

The extraction, identification, and quantification of 3-octenal from plant materials are typically performed using chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of Volatile Compounds

Several methods can be employed for the extraction of volatile compounds from plant tissues:

-

Hydrodistillation: This is a common method for extracting essential oils. Plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected.

-

Steam Distillation: Similar to hydrodistillation, but steam is passed through the plant material.

-

Solvent Extraction: Plant material is macerated in an organic solvent (e.g., hexane, dichloromethane) to extract the volatile compounds.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method where a coated fiber is exposed to the headspace above the plant sample to adsorb volatile compounds. The fiber is then directly inserted into the GC inlet for analysis. This method is particularly suitable for analyzing the aroma profile of fresh plant material.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

1. Sample Preparation:

-

Essential Oils: Dilute the essential oil in a suitable solvent (e.g., hexane) to an appropriate concentration.

-

Solvent Extracts: The extract can be directly injected or concentrated and then diluted.

-

HS-SPME: The fiber with the adsorbed volatiles is directly used for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

-

Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be:

-

Initial temperature: 40-60°C, hold for 2-5 minutes.

-

Ramp: Increase the temperature at a rate of 3-10°C/min to 220-250°C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Injector: Split/splitless injector, with the temperature set at 250°C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

3. Identification and Quantification:

-

Identification: The identification of 3-octenal is achieved by comparing the mass spectrum of the unknown peak with the mass spectra from a reference library (e.g., NIST, Wiley) and by comparing the retention index with that of a pure standard.

-

Quantification: For accurate quantification, an internal standard method is recommended. A known amount of an internal standard (a compound not naturally present in the sample) is added to the sample before extraction. A calibration curve is generated using a series of standard solutions of 3-octenal with the internal standard. The concentration of 3-octenal in the sample is then calculated based on the peak area ratio of 3-octenal to the internal standard.

Conclusion

3-Octenal is a naturally occurring aldehyde found in plants, with Coriandrum sativum being the most prominent known source. Its biosynthesis is likely mediated by the lipoxygenase pathway. Further research is needed to identify other plant sources of 3-octenal and to obtain more comprehensive quantitative data. The methodologies outlined in this guide provide a framework for the extraction, identification, and quantification of this and other volatile compounds in plant matrices, which is essential for advancing our understanding of their roles in plant biology and their potential applications.

References

- 1. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 2. Volatile chemical composition of the essential oil from colombian Eryngium foetidum L. and determination of its antioxidant activity [medigraphic.com]

- 3. NP-MRD: Showing NP-Card for 3-Octenal (NP0046606) [np-mrd.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Chemical Composition of Fresh Leaves Headspace Aroma and Essential Oils of Four Coriander Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. icams.ro [icams.ro]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of the Green Leaf Volatile (Z)-3-Hexenal by a Zea mays Hydroperoxide Lyase [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Cloning and Characterization of Hydroperoxide Lyase Gene in the Leaves of Tea Plant (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 3-Octenal from Linolenic Acid: A Technical Guide for Researchers

Disclaimer: The direct enzymatic biosynthesis of 3-octenal from α-linolenic acid is not a well-established or commonly documented pathway in scientific literature. The primary products of the lipoxygenase (LOX) pathway involving linolenic acid are C6 and C9 volatile compounds, known as green leaf volatiles. This guide, therefore, presents a plausible, hypothetical pathway for 3-octenal formation based on the known catalytic mechanisms of lipoxygenases and hydroperoxide lyases, which are the key enzymes in the oxylipin pathway.

Introduction

α-Linolenic acid (ALA), an 18-carbon omega-3 fatty acid, is a crucial precursor for a variety of signaling molecules in plants and other organisms known as oxylipins. The biosynthesis of these compounds is primarily initiated by the lipoxygenase (LOX) pathway. This pathway is responsible for the generation of "green leaf volatiles" (GLVs), which are typically C6 and C9 aldehydes and alcohols that contribute to the characteristic aroma of freshly cut grass and are involved in plant defense and signaling.

While the formation of C6 compounds like (Z)-3-hexenal from the 13-hydroperoxide of linolenic acid and C9 compounds from the 9-hydroperoxide is extensively studied, the biosynthesis of C8 volatiles such as 3-octenal from linolenic acid is less clear. C8 volatiles are more commonly associated with fungal metabolism and are typically derived from linoleic acid. This technical guide outlines a proposed enzymatic cascade for the formation of 3-octenal from linolenic acid, providing researchers with a theoretical framework, relevant quantitative data from related reactions, and detailed experimental protocols to investigate this potential biosynthetic route.

Proposed Biosynthetic Pathway of 3-Octenal from α-Linolenic Acid

The proposed formation of 3-octenal from α-linolenic acid is a two-step enzymatic process involving the sequential action of a lipoxygenase (LOX) and a hydroperoxide lyase (HPL).

Step 1: Formation of 10-Hydroperoxy-octadecatrienoic Acid by Lipoxygenase (LOX)

The initial step involves the dioxygenation of α-linolenic acid by a specific lipoxygenase. For the formation of a C8 aldehyde, the hydroperoxide group would need to be introduced at the C-10 position of the fatty acid chain. This would be catalyzed by a putative 10-lipoxygenase (10-LOX), which would stereospecifically insert molecular oxygen at the 10th carbon of α-linolenic acid, forming 10-hydroperoxy-8,12,15-octadecatrienoic acid (10-HPOT).

Step 2: Cleavage of 10-HPOT by Hydroperoxide Lyase (HPL)

The unstable 10-HPOT intermediate is then cleaved by a specific hydroperoxide lyase (10-HPL). This enzyme would catalyze the scission of the C10-C11 bond, yielding two fragments: an 8-carbon aldehyde, 3-octenal, and a 10-carbon ω-oxo-acid, 10-oxo-decenoic acid.

Overall Proposed Pathway

The complete hypothetical pathway from α-linolenic acid to 3-octenal is depicted below. This cascade highlights the key enzymes and intermediates.

Quantitative Data on Related Enzymes

While kinetic data for the specific putative enzymes in the 3-octenal pathway are unavailable, the following tables summarize kinetic parameters for known lipoxygenases and hydroperoxide lyases that act on linolenic acid and its hydroperoxides, providing a baseline for potential experimental design.

Table 1: Kinetic Parameters of Various Lipoxygenases (LOX)

| Enzyme Source | Substrate | Products | Km (µM) | Optimal pH | Reference |

|---|---|---|---|---|---|

| Soybean LOX-1 | Linolenic Acid | 13-HPOT, 9-HPOT | ~10-20 | 9.0 | [1] |

| Strawberry | Linolenic Acid | 13-HPOT, 9-HPOT (70:30) | N/A | 6.5 | [2] |

| Rabbit Reticulocyte LOX | Linoleic Acid | 15-HPETE | N/A | 7.5 | [3] |

| Human 15-LOX-2 | Arachidonic Acid | 15-HpETE | ~5-10 | 7.5 | [4] |

| Cucumber CsLOX3 | α-Linolenic Acid | 16-HPOT | N/A | 7.5 |[5] |

Table 2: Substrate Specificity and Properties of Various Hydroperoxide Lyases (HPL)

| Enzyme Source | Substrate(s) | Products | Optimal pH | Reference |

|---|---|---|---|---|

| Strawberry | 13-HPOT, 13-HPOD | (3Z)-Hexenal, Hexanal | 7.0 | [2] |

| Potato | 13-HPOT, 13-HPOD | 3-Hexenal, Hexanal | 6.8 | [6] |

| Cucumber | 9- & 13-HPOD/HPOT | C9 & C6 Aldehydes | 6.5 | [7] |

| Alfalfa | 13-HPOT, 13-HPOD | Hemiacetals, Aldehydes | N/A | [8] |

| Soybean | 13-HPOD, 13-HPOT, 9-HPOD | Hexanal, 3-Hexenal, Nonenals | 6.0-7.0 |[9][10] |

Experimental Protocols

The following protocols provide methodologies for the key experiments required to investigate the proposed biosynthetic pathway.

Lipoxygenase (LOX) Activity Assay

This protocol is for determining LOX activity by monitoring the formation of conjugated dienes at 234 nm.[11][12]

Materials:

-

α-Linolenic acid

-

Tween 20

-

0.5 M NaOH

-

50 mM Phosphate (B84403) buffer (pH adjusted to desired value, e.g., 7.5)

-

Enzyme extract

-

UV-Vis Spectrophotometer

Procedure:

-

Substrate Preparation (10 mM Stock):

-

In a light-protected flask, add 10 mL of distilled water (previously boiled and cooled).

-

Add 78 µL of α-linolenic acid and 90 µL of Tween 20.

-

Mix gently to avoid bubble formation.

-

Add 0.5 M NaOH dropwise until the solution clarifies.

-

Bring the final volume to 25 mL with distilled water in a volumetric flask.

-

Store in aliquots at -20°C, protected from light.

-

-

Assay Mixture:

-

In a quartz cuvette, prepare a blank with 990 µL of phosphate buffer and 10 µL of the substrate stock solution.

-

For the test sample, add 980 µL of phosphate buffer and 10 µL of the substrate stock solution.

-

-

Measurement:

-

Zero the spectrophotometer with the blank cuvette at 234 nm.

-

Initiate the reaction by adding 10 µL of the enzyme extract to the test sample cuvette.

-

Immediately start monitoring the increase in absorbance at 234 nm for 2-3 minutes.

-

-

Calculation:

-

Calculate the enzyme activity using the molar extinction coefficient for conjugated dienes (ε = 25,000 M-1cm-1).

-

Hydroperoxide Lyase (HPL) Activity Assay

This protocol measures HPL activity by monitoring the decrease in absorbance at 234 nm due to the cleavage of the hydroperoxide substrate.[6][13]

Materials:

-

α-Linolenic acid hydroperoxide (e.g., 10-HPOT, which needs to be synthesized)

-

50 mM Phosphate buffer (pH adjusted to desired value, e.g., 6.8)

-

Enzyme extract

-

UV-Vis Spectrophotometer

Procedure:

-

Substrate (10-HPOT) Synthesis:

-

Synthesize 10-HPOT from α-linolenic acid using a specific lipoxygenase or through photo-oxidation.

-

Purify the hydroperoxide using column chromatography.

-

Determine the concentration of the purified 10-HPOT by measuring its absorbance at 234 nm (ε = 25,000 M-1cm-1).

-

-

Assay Mixture:

-

In a quartz cuvette, add 950 µL of phosphate buffer and 50 µL of the enzyme extract.

-

-

Measurement:

-

Initiate the reaction by adding a small volume (e.g., 5-10 µL) of the 10-HPOT substrate to achieve a starting absorbance of ~0.8-1.0 at 234 nm.

-

Immediately start monitoring the decrease in absorbance at 234 nm for 2-3 minutes.

-

-

Calculation:

-

Calculate the HPL activity based on the rate of hydroperoxide consumption.

-

Quantification of 3-Octenal by GC-MS

This protocol describes the analysis of 3-octenal from a reaction mixture using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[14][15][16]

Materials:

-

Reaction mixture

-

20 mL headspace vials with septa

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

GC-MS system

Procedure:

-

Sample Preparation (HS-SPME):

-

Place 5 mL of the reaction mixture into a 20 mL headspace vial.

-

If desired, add an internal standard.

-

Seal the vial and incubate at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for 3-octenal (e.g., m/z 57, 70, 81, 97, 126).

-

-

Quantification:

-

Create a calibration curve using standard solutions of 3-octenal of known concentrations.

-

Determine the concentration of 3-octenal in the sample by comparing its peak area (normalized to the internal standard, if used) to the calibration curve.

-

Conclusion and Future Directions

The biosynthesis of 3-octenal from α-linolenic acid represents an intriguing but currently unconfirmed branch of the oxylipin pathway. The proposed mechanism, involving a putative 10-lipoxygenase and a 10-hydroperoxide lyase, provides a logical framework for initiating research into this area. The key to validating this pathway lies in the identification and characterization of enzymes with the requisite regioselectivity. Researchers in the fields of enzymology, natural product chemistry, and metabolic engineering can utilize the protocols and comparative data presented in this guide to explore the existence of this pathway in various organisms. Future work should focus on screening diverse biological sources for the specific enzymatic activities, followed by protein purification, gene cloning, and heterologous expression to unequivocally establish the biosynthetic route to 3-octenal. Such discoveries would not only expand our understanding of fatty acid metabolism but could also open new avenues for the biotechnological production of valuable C8 flavor and fragrance compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipoxygenase and hydroperoxide lyase activities in ripening strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A kinetic model for lipoxygenases based on experimental data with the lipoxygenase of reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid 9- and 13-hydroperoxide lyases from cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroperoxide Lyase and Other Hydroperoxide-Metabolizing Activity in Tissues of Soybean, Glycine max - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipoxygenase activity determination [protocols.io]

- 12. protocols.io [protocols.io]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Degradation Products and Pathways of 3-Octenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential degradation pathways of 3-octenal, a C8 unsaturated aldehyde. Understanding the stability of 3-octenal and the identity of its degradation products is crucial for applications in the food and fragrance industries, as well as for toxicological and pharmaceutical research where the molecule may be encountered. This document summarizes available quantitative data, details relevant experimental protocols for studying its degradation, and provides visualizations of the degradation pathways and experimental workflows.

Potential Degradation Pathways of 3-Octenal

As an α,β-unsaturated aldehyde, 3-octenal is susceptible to a variety of degradation reactions, primarily targeting the aldehyde functional group and the carbon-carbon double bond. The principal degradation pathways include oxidation and reduction. Other potential degradation routes for unsaturated aldehydes, such as autoxidation, are also considered.

Oxidation

The aldehyde group of 3-octenal can be readily oxidized to a carboxylic acid, yielding 3-octenoic acid . This is a common degradation pathway for aldehydes, which can be initiated by exposure to air (autoxidation) or other oxidizing agents.

Reduction

The aldehyde functional group of 3-octenal can be reduced to a primary alcohol, forming 3-octen-1-ol (B8816688) . This reaction can be carried out using various reducing agents or through enzymatic processes.

Autoxidation

Unsaturated aldehydes like 3-octenal are susceptible to autoxidation, a free-radical chain reaction involving initiation, propagation, and termination steps. This process can lead to the formation of a complex mixture of degradation products, including hydroperoxides, shorter-chain aldehydes, ketones, and carboxylic acids.

Quantitative Data on Degradation Products

Quantitative data on the degradation of 3-octenal is limited in the scientific literature. However, a study on the ozonolysis of its structural isomer, (E)-2-octenal, provides some insight into the types and yields of degradation products that can be expected from oxidative cleavage.

| Degradation Method | Parent Compound | Degradation Product | Molar Yield (%) | Reference |

| Ozonolysis | (E)-2-Octenal | Glyoxal | 41 ± 3 | [1] |

| Ozonolysis | (E)-2-Octenal | Hexanal | 39 ± 3 | [1] |

Disclaimer: The data presented above is for (E)-2-octenal, a structural isomer of 3-octenal, and was obtained under specific ozonolysis conditions. The degradation products and their yields for 3-octenal may vary depending on the degradation pathway and reaction conditions.

Experimental Protocols for Studying 3-Octenal Degradation

To investigate the degradation of 3-octenal and identify its degradation products, a forced degradation study can be performed. The following protocols are adapted from general guidelines for stability testing and studies on similar molecules.

Forced Degradation Study

A forced degradation study exposes the compound to various stress conditions to accelerate its degradation and identify potential degradation products.

Methodology:

-

Sample Preparation: Prepare a stock solution of 3-octenal in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the 3-octenal stock solution with 0.1 M hydrochloric acid. Incubate the mixture at 60°C for up to 48 hours. Take samples at various time points, neutralize with 0.1 M sodium hydroxide, and dilute with the initial solvent for analysis.

-

Base Hydrolysis: Mix the 3-octenal stock solution with 0.1 M sodium hydroxide. Incubate at room temperature for up to 24 hours. Take samples at various time points, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.

-

Oxidative Degradation: Mix the 3-octenal stock solution with 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for up to 48 hours. Take samples at various time points and dilute for analysis.

-

Thermal Degradation: Place a known amount of pure 3-octenal or its solution in a sealed vial and heat in an oven at a controlled temperature (e.g., 80°C) for up to 72 hours. Dissolve the solid residue or dilute the solution for analysis.

-

Photolytic Degradation: Expose a solution of 3-octenal to a calibrated light source (e.g., a xenon lamp) providing a specific illumination intensity and duration. A control sample should be kept in the dark under the same conditions.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 3-octenal and its potential degradation products.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating a range of volatile organic compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 10°C/min.

-

Ramp to 250°C at a rate of 20°C/min and hold for 5 minutes.

-

-

MSD Parameters:

-

Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Data Analysis:

Identification of degradation products is achieved by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST) and by interpreting the fragmentation patterns. Quantification can be performed using an internal or external standard method.

Conclusion

References

Physicochemical Properties of 3-Octenal Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the (E) and (Z) isomers of 3-octenal. As unsaturated aldehydes derived from lipid peroxidation, these molecules are of increasing interest in biomedical research due to their potential roles in cellular signaling and pathophysiology. This document collates available quantitative data, details relevant experimental methodologies, and explores the biological context of these reactive aldehydes to support further investigation and application in drug development.

Introduction

3-Octenal (C₈H₁₄O) is an eight-carbon unsaturated aldehyde existing as two geometric isomers, (E)-3-octenal and (Z)-3-octenal. These compounds are products of lipid peroxidation, a process implicated in a wide range of physiological and pathological conditions.[1] Understanding the distinct physicochemical properties of each isomer is crucial for elucidating their biological activities and potential as biomarkers or therapeutic targets. This guide aims to provide a detailed technical resource for researchers, compiling key data and methodologies to facilitate further studies.

Physicochemical Properties

The physicochemical properties of the 3-octenal isomers are summarized below. It is important to note that while some experimental data is available, many of the listed values are based on computational models.

General and Structural Properties

| Property | (E)-3-Octenal | (Z)-3-Octenal | Reference |

| IUPAC Name | (3E)-oct-3-enal | (3Z)-oct-3-enal | [2][3] |

| Synonyms | trans-3-Octenal | cis-3-Octenal | [2][3] |

| Molecular Formula | C₈H₁₄O | C₈H₁₄O | [2][3] |

| Molecular Weight | 126.20 g/mol | 126.20 g/mol | [2][3] |

| Canonical SMILES | CCCC/C=C/CC=O | CCCC/C=C\CC=O | [2][3] |

| InChIKey | WDWAUVJQFVTKEW-AATRIKPKSA-N | WDWAUVJQFVTKEW-WAYWQWQTSA-N | [2][3] |

Thermodynamic and Physical Properties

| Property | (E)-3-Octenal (Calculated) | (Z)-3-Octenal (Calculated) | Reference |

| Boiling Point | 170 °C (at 760 mmHg) | Not Available | [4] |

| Vapor Pressure | 2.07 mmHg (at 25 °C) | Not Available | [4] |

| logP (Octanol-Water) | 2.2 | 2.2 | [2] |

| Water Solubility | Practically Insoluble | Practically Insoluble | [5] |

| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | 1 | [2] |

| Rotatable Bond Count | 5 | 5 | [2] |

Chromatographic Properties

| Property | (E)-3-Octenal | (Z)-3-Octenal | Reference |

| Kovats Retention Index (non-polar column) | 1033 | 991 | [2][6][7] |

| Kovats Retention Index (polar column) | Not Available | 1397, 1421 | [6] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (δ 9.5-10.0 ppm), vinylic protons (δ 5.0-6.5 ppm), protons alpha to the carbonyl group (δ 2.2-2.5 ppm), and aliphatic protons. The coupling constants between the vinylic protons will be indicative of the double bond geometry (J ≈ 12-18 Hz for trans and J ≈ 6-12 Hz for cis).

-

¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon (δ 190-205 ppm), signals for the vinylic carbons (δ 120-150 ppm), and upfield signals for the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 3-octenal isomers is expected to exhibit the following characteristic absorption bands:

-

C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ for the saturated aldehyde. Conjugation in the α,β-unsaturated 2-octenal (B7820987) shifts this to a lower wavenumber (1685-1710 cm⁻¹), and a similar, though less pronounced, effect may be seen for the β,γ-unsaturation in 3-octenal.[2][7]

-

C-H Stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[2]

-

C=C Stretch: A medium to weak absorption around 1650 cm⁻¹.

-

=C-H Bend: Out-of-plane bending vibrations in the 700-1000 cm⁻¹ region, which can sometimes help distinguish between cis and trans isomers.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 3-octenal is expected to show a molecular ion peak (M⁺) at m/z 126. Common fragmentation patterns for aldehydes include α-cleavage (loss of H or CHO) and McLafferty rearrangement.[8] The fragmentation pattern will also be influenced by the position of the double bond.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 3-octenal isomers are not widely published. The following sections provide generalized methodologies that can be adapted for these compounds.

Synthesis of 3-Octenal Isomers

A potential synthetic route to 3-octenal involves the partial reduction of a corresponding alkyne precursor followed by oxidation of the resulting alcohol. The stereochemistry of the double bond can be controlled by the choice of reduction conditions.

-

Synthesis of (Z)-3-Octen-1-ol: Partial hydrogenation of 1-octyn-3-ol (B1346985) using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will yield the (Z)-isomer.

-

Synthesis of (E)-3-Octen-1-ol: Reduction of 1-octyn-3-ol with a dissolving metal reduction, such as sodium in liquid ammonia, will yield the (E)-isomer.

-

Oxidation to 3-Octenal: The resulting (E)- or (Z)-3-octen-1-ol can then be oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

Add a small amount (0.5-1 mL) of the 3-octenal isomer to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube.

-

Attach the test tube to the thermometer using a rubber band.

-

Place the assembly in the Thiele tube filled with mineral oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[9][10][11][12]

Determination of Vapor Pressure (Static Method)

Apparatus:

-

Sample container connected to a vacuum line

-

Pressure transducer

-

Temperature-controlled bath

Procedure:

-

Place the 3-octenal sample in the container.

-

Freeze the sample (e.g., with liquid nitrogen) and evacuate the headspace to remove any dissolved gases.

-

Isolate the container from the vacuum and allow the sample to thaw and equilibrate at a set temperature in the controlled bath.

-

The pressure measured by the transducer at equilibrium is the vapor pressure of the sample at that temperature.

-

Repeat the measurement at various temperatures to obtain the vapor pressure curve.[13]

Determination of Aqueous Solubility (Shake-Flask Method)

Apparatus:

-

Flask with a tightly fitting stopper

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., GC-MS or HPLC)

Procedure:

-

Add an excess amount of the 3-octenal isomer to a known volume of water in the flask.

-

Seal the flask and place it in the constant temperature shaker bath for an extended period (e.g., 24-48 hours) to allow equilibrium to be reached.

-

After equilibration, allow the phases to separate. If an emulsion forms, centrifugation can be used.

-

Carefully withdraw an aliquot of the aqueous phase, ensuring no undissolved organic material is included.

-

Quantify the concentration of the 3-octenal isomer in the aqueous phase using a suitable analytical method. This concentration represents the aqueous solubility at that temperature.[14][15][16][17]

Biological Activity and Signaling Pathways

As products of lipid peroxidation, 3-octenal isomers are considered reactive aldehydes. While direct studies on the biological activities of 3-octenal are limited, their effects can be inferred from the well-characterized activities of other α,β-unsaturated aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE).[18][19][20] These aldehydes are known to be electrophilic and can react with nucleophilic groups in biomolecules, thereby modulating various cellular signaling pathways.

Overview of Reactive Aldehyde-Mediated Signaling

Reactive aldehydes, including 3-octenal, can exert a dual role in cellular processes. At low concentrations, they can act as signaling molecules, activating adaptive stress responses. At higher concentrations, they can lead to cellular damage and cytotoxicity.[21][22]

Caption: Workflow for Physicochemical Analysis.

NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation. Reactive aldehydes can have a biphasic effect on this pathway. At low concentrations, they can activate NF-κB, leading to the expression of pro-inflammatory genes. At higher concentrations, they can inhibit the pathway.[18][23]

Caption: NF-κB Signaling Modulation.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Electrophilic compounds like 3-octenal can activate Nrf2 by modifying its inhibitor, Keap1. This leads to the translocation of Nrf2 to the nucleus and the expression of antioxidant and detoxification enzymes.[19][20]

Caption: Nrf2 Signaling Activation.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Reactive aldehydes can activate various MAPK cascades, such as JNK and p38, contributing to their cytotoxic or signaling effects.[18][20]

Caption: MAPK Signaling Modulation.

Conclusion

The (E) and (Z) isomers of 3-octenal possess distinct physicochemical properties that likely translate to differential biological activities. This technical guide provides a foundational resource for researchers by compiling available data and outlining key experimental methodologies. Further experimental determination of the physicochemical properties, detailed spectroscopic analysis, and direct investigation into the biological effects of each isomer are critical next steps. Elucidating the specific roles of these lipid-derived aldehydes in cellular signaling will be paramount for their potential application in drug development and as biomarkers of oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. vernier.com [vernier.com]

- 4. ScenTree - Aldehyde C-8 (CAS N° 124-13-0) [scentree.co]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scribd.com [scribd.com]

- 15. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. m.youtube.com [m.youtube.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. NF-κB Signaling Pathway Diagram [scispace.com]

- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Octenal in Food Flavor and Aroma Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-octenal, a significant unsaturated aldehyde that plays a crucial role in the flavor and aroma profiles of a diverse range of food products. This document delves into the chemical and physical properties of 3-octenal, its natural occurrence, and its biochemical formation pathways. Detailed methodologies for its extraction, quantification, and sensory evaluation are presented, catering to the needs of researchers and scientists in the fields of food chemistry, flavor science, and drug development. Furthermore, this guide explores the molecular mechanisms underlying the sensory perception of 3-octenal, including its interaction with olfactory and taste receptors. All quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

3-Octenal (C₈H₁₄O) is a volatile organic compound classified as a medium-chain aldehyde.[1] It exists as two geometric isomers, (E)-3-octenal and (Z)-3-octenal, each contributing distinct sensory characteristics to food. Its presence, even in trace amounts, can significantly impact the overall flavor and aroma of various food items, ranging from fruits and vegetables to processed goods. Understanding the chemistry, formation, and sensory perception of 3-octenal is paramount for food scientists aiming to control and optimize flavor profiles, as well as for drug development professionals exploring the interactions of small molecules with sensory receptors.

Chemical and Physical Properties of 3-Octenal

A thorough understanding of the physicochemical properties of 3-octenal is fundamental for developing effective extraction and analytical methods. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [2] |

| Isomers | (E)-3-octenal, (Z)-3-octenal | [3] |

| Appearance | Colorless liquid | |

| Odor Profile | Green, fatty, cucumber-like | |

| Boiling Point | 175.5 °C (predicted) | |

| Solubility | Sparingly soluble in water | [1] |

Natural Occurrence and Concentration in Food

3-Octenal is a naturally occurring compound found in a variety of plant-based foods. Its concentration can vary significantly depending on the food matrix, cultivar, processing, and storage conditions.

| Food Product | Concentration Range | Average Concentration | Reference |

| Coriander (Coriandrum sativum) | 9.700 mg/100 g | 9.700 mg/100 g | [1] |

| Further research is needed to quantify 3-octenal in a wider range of foodstuffs. |

Biochemical Formation Pathway

The primary route for the formation of 3-octenal in food is through the enzymatic oxidation of unsaturated fatty acids, a process known as the lipoxygenase (LOX) pathway.[4][5][6] This pathway is initiated by the enzymes lipoxygenase and hydroperoxide lyase (HPL).

The proposed pathway for the formation of C8 aldehydes like 3-octenal involves the following key steps:

-

Lipoxygenase (LOX) Action: LOX catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid (C18:2) and linolenic acid (C18:3), to form fatty acid hydroperoxides.

-

Hydroperoxide Lyase (HPL) Cleavage: HPL then cleaves these hydroperoxides at a specific bond, resulting in the formation of shorter-chain aldehydes and oxo-acids. The specific aldehyde formed depends on the initial fatty acid and the position of the hydroperoxide group. For the formation of C8 compounds, cleavage of a C18 fatty acid hydroperoxide at the C10 position is required.

Caption: Proposed Biochemical Pathway for 3-Octenal Formation.

Sensory Perception: Flavor and Aroma

The sensory impact of 3-octenal is characterized by its distinct green, fatty, and often cucumber-like aroma. The perception of this volatile compound is a complex process involving both the olfactory and gustatory systems.

Flavor and Odor Thresholds

| Compound Family | Odor Threshold in Aqueous Solution (µg/L) | Odor Threshold in Air (ng/L) | Associated Odor Descriptors | Reference |

| Terminally Unsaturated Aldehydes (C7-C13) | 0.24 - 22 | 0.039 - 29 | Green, grassy, melon, cucumber, soapy, coriander-like | [7] |

Olfactory and Taste Receptor Interaction

The perception of 3-octenal begins with its interaction with specific receptors in the nasal cavity and on the tongue.

Olfactory Perception: Volatile aldehydes are detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. The binding of an odorant molecule to an OR initiates a signal transduction cascade, leading to the perception of smell.

Taste Perception: Recent research has shown that short-chain aliphatic aldehydes can act as taste modulators by interacting with the calcium-sensing receptor (CaSR), which is expressed in the oral cavity.[8][9][10] These aldehydes can function as positive allosteric modulators of CaSR, enhancing the perception of other tastes like umami and saltiness even at concentrations below their odor threshold.[8][9][10] While this has been demonstrated for short-chain aldehydes, it provides a plausible mechanism for the contribution of unsaturated aldehydes like 3-octenal to the overall flavor profile beyond its aroma.

Caption: Sensory Perception Pathway of 3-Octenal.

Experimental Protocols

Accurate and reproducible methods for the analysis of 3-octenal are crucial for research and quality control. This section provides detailed protocols for its extraction, quantification, and sensory evaluation.

Extraction and Quantification by HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds like 3-octenal in complex food matrices.

Objective: To extract and quantify 3-octenal from a food sample.

Materials:

-

Food sample

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Heating block or water bath with magnetic stirring

-

Internal standard (e.g., 2-methyl-3-heptanone)

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation:

-

Homogenize the solid food sample.

-

Weigh a precise amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.

-

For liquid samples, pipette a known volume (e.g., 5 mL) into the vial.

-

Add a known amount of internal standard.

-

Add a saturated solution of NaCl to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes) with continuous stirring.

-

Expose the conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes).

-

-

GC-MS Analysis:

-

Immediately after extraction, desorb the SPME fiber in the hot GC inlet (e.g., 250°C) for a specific time (e.g., 5 minutes) in splitless mode.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Use a temperature program to achieve optimal separation (e.g., start at 40°C for 2 min, ramp to 230°C at 5°C/min, hold for 5 min).

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

-

Identify 3-octenal based on its retention time and mass spectrum by comparison with an authentic standard.

-

Quantify 3-octenal using the peak area ratio of the analyte to the internal standard and a calibration curve.

-

Caption: HS-SPME-GC-MS Workflow for 3-Octenal Analysis.

Sensory Evaluation Protocol

Sensory analysis is essential to understand the contribution of 3-octenal to the overall flavor of a food product. A trained sensory panel is required for descriptive analysis.

Objective: To characterize the sensory attributes of 3-octenal in a food matrix.

Panelists: A panel of 8-12 trained assessors.

Sample Preparation:

-

Prepare a series of samples with varying, known concentrations of 3-octenal in a neutral food base (e.g., water, oil, or a simple food matrix).

-

Prepare a control sample without added 3-octenal.

-

Code all samples with three-digit random numbers.

Evaluation Procedure:

-

Present the samples to the panelists in a randomized order in a sensory evaluation booth under controlled conditions (lighting, temperature).

-

Instruct panelists to evaluate the aroma of each sample first by sniffing from the container.

-

Then, instruct panelists to taste each sample and expectorate.

-

Provide unsalted crackers and water for palate cleansing between samples.

-

Ask panelists to rate the intensity of predefined sensory attributes on a line scale (e.g., 0 = not perceptible, 10 = very strong).

Sensory Attributes:

-

Aroma: Green, grassy, cucumber, fatty, waxy, metallic.

-

Flavor: Green, cucumber-like, fatty, bitter, metallic aftertaste.

Data Analysis:

-

Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

Caption: Sensory Evaluation Workflow.

Conclusion

3-Octenal is a key contributor to the flavor and aroma of many foods, with its characteristic green and fatty notes. Its formation via the lipoxygenase pathway from unsaturated fatty acids is a critical process influencing food quality. The perception of 3-octenal is a multifaceted process involving both olfactory and potentially gustatory receptors. The detailed experimental protocols provided in this guide for the extraction, quantification, and sensory evaluation of 3-octenal will serve as a valuable resource for researchers and scientists. Further research is warranted to establish a comprehensive database of 3-octenal concentrations in various foods, to precisely determine its flavor and odor thresholds, and to further elucidate the specific receptor interactions that govern its perception. This knowledge will be instrumental in the development of food products with enhanced flavor profiles and in advancing our understanding of chemosensory science.

References

- 1. Showing Compound 3-Octenal (FDB005182) - FooDB [foodb.ca]

- 2. 3-Octenal | C8H14O | CID 5283325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Octenal [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 7. Biotechnological Production and Sensory Evaluation of ω1-Unsaturated Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally Expressed Calcium-Sensing Receptor CaSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3-Octenal as a potential biomarker in food science

An In-depth Technical Guide for Researchers and Scientists

Introduction

In the realm of food science, the quest for reliable biomarkers is paramount for ensuring food quality, safety, and authenticity. Volatile organic compounds (VOCs) that arise from chemical and biochemical processes in food products have emerged as significant indicators of these attributes. Among these, 3-octenal, a medium-chain, monounsaturated fatty aldehyde, is gaining attention as a potential biomarker for lipid peroxidation and as a contributor to the aroma profile of various foods.[1][2] This technical guide provides a comprehensive overview of 3-octenal, its formation pathways, analytical methodologies for its detection, and its significance as a biomarker in food science.

Chemical Properties of 3-Octenal

3-Octenal (C8H14O) is a volatile aldehyde characterized by an eight-carbon chain with a double bond at the third carbon position.[2] Its chemical structure contributes to its reactivity and its characteristic odor profile, which can influence the sensory perception of food products.

Formation Pathways of 3-Octenal

The primary pathway for the formation of 3-octenal in food is through the autoxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid. This process, known as lipid peroxidation, is a complex chain reaction involving initiation, propagation, and termination steps.

Lipid Peroxidation Pathway

The formation of 3-octenal from linoleic acid can be summarized in the following key stages:

-

Initiation: The process begins with the abstraction of a hydrogen atom from a methylene (B1212753) group in the linoleic acid molecule, forming a lipid radical. This can be initiated by factors such as heat, light, and the presence of metal ions.

-

Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another PUFA molecule, creating a lipid hydroperoxide and another lipid radical, thus propagating the chain reaction.

-

Decomposition: The formed lipid hydroperoxides are unstable and decompose, particularly when exposed to heat or metal ions, to form various secondary oxidation products, including aldehydes, ketones, and alcohols. Specifically, the decomposition of 13-hydroperoxy-9,11-octadecadienoic acid, a primary oxidation product of linoleic acid, can lead to the formation of 3-octenal.

3-Octenal as a Biomarker

The presence and concentration of 3-octenal in food products can serve as a valuable biomarker for several aspects of food quality.

-

Lipid Oxidation and Off-Flavor Development: As a secondary product of lipid peroxidation, the concentration of 3-octenal is often correlated with the extent of oxidative degradation of fats and oils. This is particularly relevant in products susceptible to rancidity, such as meat, dairy products, and edible oils. Increased levels of 3-octenal can contribute to undesirable "off-flavors," often described as "fatty," "green," or "painty."

-

Food Processing and Storage Conditions: The formation of 3-octenal can be influenced by processing methods (e.g., heating, frying) and storage conditions (e.g., temperature, light exposure, oxygen availability). Monitoring 3-octenal levels can therefore provide insights into the impact of these factors on food quality and shelf-life.

-

Potential Biomarker of Consumption: 3-Octenal has been identified in certain foods, such as coriander, suggesting its potential as a biomarker for the consumption of these specific food items.[1]

Quantitative Data on 3-Octenal and Related Aldehydes in Food Products

The following tables summarize quantitative data on 3-octenal and other relevant lipid oxidation-derived aldehydes in various food matrices. It is important to note that concentrations can vary significantly depending on the specific product, processing, and storage conditions.

Table 1: Concentration of Aldehydes in Meat Products

| Food Matrix | Compound | Concentration (µg/kg) | Analytical Method | Reference |

| Raw Meat | 2-Octenal | 0.39 | HS-SPME-GC-MS | [3] |

| Pulsed Light Treated Meat | 2-Octenal | 1.58 | HS-SPME-GC-MS | [3] |

Table 2: Concentration of Aldehydes in Dairy Products

| Food Matrix | Compound | Storage Condition | Concentration (mg/kg of powder) | Analytical Method | Reference |

| Fat-filled whole milk powder | 3-Octen-2-one | T0 | Not specified | HS-SPME-GC-MS | [4] |

| Fat-filled whole milk powder | 3-Octen-2-one | T16 (ACC) | Not specified | HS-SPME-GC-MS | [4] |

(Note: Specific quantitative data for 3-octenal in dairy products was not available in the provided search results. 3-Octen-2-one, a related ketone, is included as an indicator of lipid oxidation.)

Table 3: Concentration of Aldehydes in Edible Oils

| Food Matrix | Compound Class | Heating Time | Concentration | Analytical Method | Reference |

| Sunflower Oil | (E)-2-alkenals | 8 consecutive fryings | High | Not specified | [5] |

| Olive Oil | (E)-2-alkenals | 8 consecutive fryings | Lower than sunflower oil | Not specified | [5] |

(Note: The provided search results offer qualitative comparisons rather than specific concentrations of 3-octenal in edible oils.)

Experimental Protocols for 3-Octenal Analysis

The analysis of volatile compounds like 3-octenal in complex food matrices typically involves a sample preparation step to extract and concentrate the analytes, followed by chromatographic separation and detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique.

Detailed Methodology: HS-SPME-GC-MS Analysis of Volatile Aldehydes

This protocol provides a general framework for the analysis of 3-octenal and other volatile aldehydes in food samples. Optimization of parameters is crucial for different food matrices.

1. Sample Preparation:

-

Homogenize solid food samples.

-

Weigh a specific amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

For liquid samples, pipette a specific volume (e.g., 1-5 mL) into the headspace vial.

-

(Optional) Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

-

Add an internal standard (e.g., a deuterated analog of the target aldehyde) for accurate quantification.

-

Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

-

Incubation/Equilibration: Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 min) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 min) at the same temperature to adsorb the analytes.